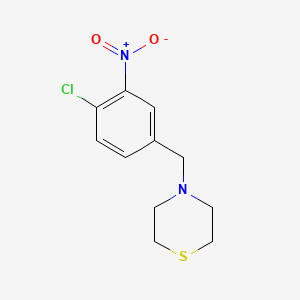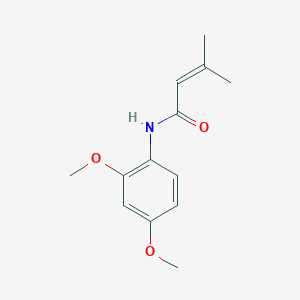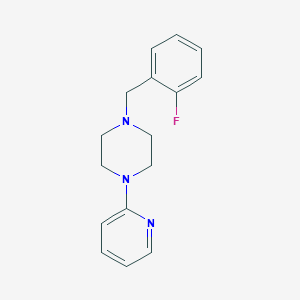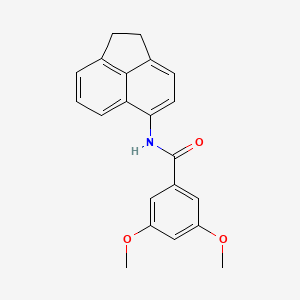![molecular formula C11H16N6OS2 B5680648 N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5680648.png)
N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-propyl-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-propyl-1,3-thiazole-4-carboxamide is a chemical compound that has been gaining significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "TAK-242" and is a small molecule inhibitor of Toll-like receptor 4 (TLR4). TLR4 is a key receptor in the innate immune system, and its activation is associated with the release of pro-inflammatory cytokines. TAK-242 has been shown to inhibit this inflammatory response, making it a promising candidate for the treatment of various inflammatory diseases.
作用机制
TAK-242 acts as a selective inhibitor of N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-propyl-1,3-thiazole-4-carboxamide signaling by binding to a specific site on the receptor. This prevents the activation of downstream signaling pathways, including the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. TAK-242 has also been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
TAK-242 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various animal models of inflammation. TAK-242 has also been shown to reduce the activation of microglia and astrocytes, which are involved in the inflammatory response in the central nervous system. Additionally, TAK-242 has been shown to improve survival in animal models of sepsis and acute lung injury.
实验室实验的优点和局限性
One advantage of TAK-242 is its selectivity for N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-propyl-1,3-thiazole-4-carboxamide signaling, which allows for the specific inhibition of the inflammatory response. Additionally, TAK-242 has been shown to have low toxicity in animal studies, making it a promising candidate for further development. However, one limitation of TAK-242 is its relatively short half-life, which may limit its effectiveness in certain applications.
未来方向
There are several potential future directions for the study of TAK-242. One area of interest is the development of TAK-242 as a therapeutic agent for inflammatory diseases, such as sepsis and rheumatoid arthritis. Additionally, there is growing interest in the role of N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-propyl-1,3-thiazole-4-carboxamide signaling in the development of cancer, and TAK-242 may have potential as a cancer therapy. Further research is also needed to explore the potential neuroprotective effects of TAK-242 in various neurological disorders.
合成方法
The synthesis of TAK-242 involves several steps, including the reaction of 2-chloro-4-nitrothiazole with 1-methyl-1H-tetrazole-5-thiol to form 2-(1-methyl-1H-tetrazol-5-ylthio)ethyl-4-nitrothiazole. This compound is then reduced to the corresponding amine using palladium on carbon as a catalyst. The final step involves the reaction of the amine with propyl isocyanate to form TAK-242.
科学研究应用
TAK-242 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in various animal models of inflammation, including sepsis, acute lung injury, and rheumatoid arthritis. TAK-242 has also been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
属性
IUPAC Name |
N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]-2-propyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6OS2/c1-3-4-9-13-8(7-20-9)10(18)12-5-6-19-11-14-15-16-17(11)2/h7H,3-6H2,1-2H3,(H,12,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBWBEULWLRSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)NCCSC2=NN=NN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-propyl-1,3-thiazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-4-[3-(2-oxo-1(2H)-pyridinyl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5680569.png)
![2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5680576.png)

![N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5680611.png)


![[(3aS*,10aS*)-2-[(4-chlorophenoxy)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5680644.png)
![N-[3-(acetylamino)phenyl]-3-methylbenzamide](/img/structure/B5680647.png)
![2-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5680656.png)
![4-[rel-(1S,5S)-3,6-diazabicyclo[3.2.2]non-3-ylmethyl]-2,1,3-benzoxadiazole dihydrochloride](/img/structure/B5680661.png)
![4-[3-(4-iodophenyl)-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B5680668.png)
![4-({4-methyl-5-[1-(5-propyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5680670.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-[(4-methylpiperidin-1-yl)methyl]-2-furamide](/img/structure/B5680677.png)